(Rac)-AZD 6482

Catalog No.
S001940
CAS No.
1173900-33-8
M.F
C22H24N4O4
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-AZD 6482

CAS Number

1173900-33-8

Product Name

(Rac)-AZD 6482

IUPAC Name

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1

InChI Key

IRTDIKMSKMREGO-OAHLLOKOSA-N

SMILES

Array

Synonyms

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Isomeric SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

2-[[(1R)-1-[7-methyl-2-(4-morpholinyl)-4-oxo-9-pyrido[1,2-a]pyrimidinyl]ethyl]amino]benzoic acid is a pyridopyrimidine.
AZD-6482 is under investigation in clinical trial NCT00688714 (Study to Investigate Safety and Tolerability of a Single Dose of AZD6482).
AZD-6482 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

(Rac)-AZD 6482 is a potent, ATP-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, with an IC50 of 10 nM. It was developed to provide a high degree of selectivity against other Class I PI3K isoforms, particularly PI3Kα and PI3Kγ. This selectivity is a critical attribute for researchers needing to isolate the specific functions of PI3Kβ in signaling pathways related to cancer, particularly in PTEN-deficient tumors, and in thrombosis or platelet aggregation studies.

Substituting (Rac)-AZD 6482 with a pan-PI3K inhibitor or a compound selective for a different isoform is unsuitable for targeted research due to the non-redundant functions of the PI3K family. For example, using a PI3Kα-heavy inhibitor can confound experiments by impacting ubiquitous insulin signaling and metabolic pathways, masking the specific effects of PI3Kβ inhibition. Likewise, inhibitors targeting PI3Kδ or PI3Kγ are primarily relevant for immune cell signaling and may fail to reproduce the anti-thrombotic or PTEN-null cancer-specific effects mediated by PI3Kβ. Procuring an inhibitor with a precisely defined selectivity profile like (Rac)-AZD 6482 is essential for generating reproducible data and correctly attributing biological outcomes to PI3Kβ activity.

High Biochemical Selectivity for PI3Kβ Over Other Class I Isoforms

(Rac)-AZD 6482 demonstrates potent enzymatic inhibition of PI3Kβ with an IC50 of 10 nM. Critically for experimental clarity, it exhibits significant selectivity over other Class I isoforms that regulate distinct biological processes. It is 8-fold more selective for PI3Kβ than for PI3Kδ (IC50 = 80 nM), 87-fold more selective than for PI3Kα (IC50 = 870 nM), and over 100-fold more selective than for PI3Kγ (IC50 > 1000 nM).

Evidence DimensionBiochemical IC50
Target Compound DataPI3Kβ = 10 nM
Comparator Or BaselinePI3Kδ = 80 nM; PI3Kα = 870 nM; PI3Kγ > 1000 nM
Quantified Difference8x vs PI3Kδ; 87x vs PI3Kα; >100x vs PI3Kγ
ConditionsCell-free enzymatic assay.

This selectivity profile allows for the specific interrogation of PI3Kβ-dependent pathways while minimizing confounding off-target effects from inhibiting PI3Kα (metabolism) or PI3Kδ/γ (immune function).

Validated Cellular Efficacy in PTEN-Deficient Cancer Models

The biochemical selectivity of (Rac)-AZD 6482 translates to preferential activity in the most relevant disease context for PI3Kβ targeting. In a high-throughput profiling study across 422 cancer cell lines, those with PTEN mutations were more than twice as likely to be sensitive to the compound. 35% of PTEN-mutant cell lines responded with an EC50 < 5 μM, compared to only 16% of cell lines with wild-type PTEN.

Evidence DimensionPercentage of Sensitive Cell Lines (EC50 < 5 μM)
Target Compound Data35% sensitivity in PTEN-mutant lines (n=57)
Comparator Or Baseline16% sensitivity in PTEN wild-type lines (n=365)
Quantified Difference2.2-fold higher sensitivity rate in PTEN-mutant vs wild-type models
ConditionsHigh-throughput tumor cell line proliferation screen.

This provides direct evidence of the compound's functional utility in the primary cellular context for PI3Kβ inhibition, making it a justified choice for in vitro studies of PTEN-null cancers.

Demonstrated Suitability for In Vivo Oral Dosing Protocols

The suitability of (Rac)-AZD 6482 for in vivo research is strongly supported by its advancement into Phase I clinical trials by AstraZeneca as an orally administered antiplatelet agent. This level of development is a key differentiator from many research-grade compounds, as it indicates that the molecule possesses sufficient pharmacokinetic properties (e.g., oral bioavailability, stability) to achieve and sustain effective concentrations in preclinical animal models and human subjects.

Evidence DimensionPreclinical/Clinical Development Stage
Target Compound DataAdvanced to Phase I Clinical Trials (Oral Formulation)
Comparator Or BaselineTypical preclinical-only research compounds
Quantified DifferenceHuman clinical trial validation vs. no in vivo validation
ConditionsOral administration for systemic anti-thrombotic effect.

For researchers planning animal studies, this de-risks procurement by providing strong evidence that the compound is not limited to in vitro use and is compatible with oral gavage protocols.

Specific Interrogation of PI3Kβ-Dependent Signaling

For studies requiring the precise delineation of PI3Kβ's role versus other Class I isoforms. The compound's 87-fold selectivity against PI3Kα makes it the right choice for avoiding confounding effects on insulin signaling or general cell metabolism.

In Vitro Studies of PTEN-Deficient Cancers

The demonstrated preferential efficacy in PTEN-mutant cell lines makes this compound a well-justified tool for investigating PI3Kβ as a therapeutic target in models of prostate, breast, and other PTEN-null cancers.

Preclinical In Vivo Models Requiring Oral Administration

An appropriate choice for in vivo efficacy studies in animal models of thrombosis or PTEN-deficient tumors where oral dosing is the preferred or required route of administration, based on its confirmed suitability for oral delivery in clinical development.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

408.17975526 Da

Monoisotopic Mass

408.17975526 Da

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

78G6MP5PZ5

Wikipedia

AZD6482

Dates

Last modified: 08-15-2023
[1]. Nylander S, Kull B, Bj?rkman J, Ulvinge JC, Oakes N, Emanuelsson B, Andersson M, Sk?rby T, Inghardt T, Fjellstr?m O, Gustafsson D.Human target validation of phosphoinositide 3-kinase (PI3K)β; effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor.J Thromb Haemost. 2012 Aug 20.
Abstract
Background: Based on in vitro and animal data PI3Kβ is given an important role in platelet adhesion and aggregation but its role in insulin signaling is unclear. Objective: To strengthen the PI3Kβ target validation using the novel, short-acting inhibitor AZD6482. Methods and Results: AZD6482 is a potent, selective and ATP competitive PI3Kβ inhibitor (IC(50) 0.01μM). Maximal anti-platelet effect was achieved at 1μM in the in vitro and ex vivo tests both in dog and in man. In vivo in dog AZD6482 produced a complete anti-thrombotic effect without increased bleeding time or blood loss. AZD6482 was well tolerated in healthy volunteers during a 3h infusion. The ex vivo anti-platelet effect and minimal bleeding time prolongation in the dog model translated well to data obtained in healthy volunteers. AZD6482 inhibited insulin induced human adipocyte glucose uptake in vitro (IC(50) of 4.4μM). In the euglycemic hyperinsulinemic clamp model in rat/'s glucose infusion rate was not affected at 2.3μM but reduced by about 60% at a plasma exposure of 27μM. In man HOMA-index increased by about 10-20% at the highest plasma concentration 5.3μM. Conclusions: This is the first human target validation for PI3Kβ inhibition as anti-platelet therapy showing a mild and generalized antiplatelet effect attenuating but not abolishing multiple signaling pathways with an impressive separation towards primary hemostasis. AZD6482 at /supratherapeutic/ plasma concentrations may attenuate insulin signaling, most likely through PI3Kα inhibition. ? 2012 International Society on Thrombosis and Haemostasis.

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